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The synthesis of cyclic sulfoximines has garnered significant attention in medicinal and
materials chemistry due to their unique structural and biological properties.[1][2] Transition-
metal-catalyzed C-H activation has emerged as a powerful and efficient strategy for the
construction of these valuable heterocyclic scaffolds.[1][2][3] This document provides detailed
application notes and experimental protocols for the synthesis of cyclic sulfoximines, focusing
on methodologies employing rhodium, iridium, and ruthenium catalysts.

Application Notes

The sulfoximine moiety can act as a versatile directing group in C-H functionalization
reactions, enabling the regioselective formation of various cyclic structures.[1][2] The choice of
metal catalyst and coupling partner dictates the type of cyclic sulfoximine obtained.

o Rhodium(lll)-catalyzed reactions are widely used for the annulation of sulfoximines with
various partners like diazo compounds, alkynes, and iodonium ylides, leading to the
formation of 1,2-benzothiazines and other fused heterocyclic systems.[1][4][5] These
reactions often exhibit broad substrate scope and functional group tolerance.[1][4]

« Iridium(lll) catalysis has been successfully applied to the C-H functionalization of
sulfoximines with a-diazocarbonyl compounds, providing access to 1,2-benzothiazines
under mild, room temperature conditions.[3]
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» Ruthenium(ll)-catalyzed enantioselective C-H activation represents a significant
advancement, allowing for the synthesis of sulfur-chiral cyclic sulfoximines with high
enantioselectivity.[1][2][6] These methods often employ chiral carboxylic acids as ligands in
combination with a ruthenium precursor.[2][6]

The selection of the appropriate catalytic system depends on the desired target structure and
the required level of stereocontrol. The following protocols provide detailed procedures for
representative examples of these transformations.

Experimental Protocols

Protocol 1: Rhodium(lll)-Catalyzed Annulation of
Sulfoximines with Diazo Compounds

This protocol is adapted from the work of Bolm and coworkers and describes the synthesis of
1,2-benzothiazines through a domino C-H activation/cyclization/condensation pathway.[4]

Reaction Scheme:

Rh(lll)ﬁg%%lyéed Annu(l}ation

Sulfoximine ompoun

[RhCp*CI2]2, AgSbF6
+

DCE, 100 °C Product

Click to download full resolution via product page

Figure 1: General scheme for Rh(lll)-catalyzed annulation.

Materials:

e [Cp*RhClI2]2 (1.0 mol%)

e AgSbFe (4.0 mol%)
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e Sulfoximine (1.0 equiv)

e Diazo compound (1.2 equiv)
e 1,2-Dichloroethane (DCE)
Procedure:

e To an oven-dried screw-cap vial, add [Cp*RhClIz]z (1.0 mol%), AgSbFe (4.0 mol%), and the
sulfoximine (1.0 equiv).

o Evacuate and backfill the vial with argon three times.

e Add 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration of the sulfoximine.
e Add the diazo compound (1.2 equiv) to the reaction mixture.

o Seal the vial and place it in a preheated oil bath at 100 °C.

« Stir the reaction for the specified time (typically 12-24 h) until completion, as monitored by
TLC.

 After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

» Purify the residue by flash column chromatography on silica gel to afford the desired 1,2-
benzothiazine product.

Quantitative Data Summary:
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Sulfoximi Diazo
ulfoximine
Entry Compound Product Yield (%)

Rl
(R) (RY)

3-
ethoxycarbonyl-

1 H CO:zEt 1,2- 95
benzothiazine 1-

oxide

6-methyl-3-
ethoxycarbonyl-

2 4-Me CO:Et 1,2- 92
benzothiazine 1-

oxide

6-chloro-3-
ethoxycarbonyl-

3 4-Cl CO:Et 1,2- 88
benzothiazine 1-

oxide

3-benzoyl-1,2-
4 H COPh benzothiazine 1- 85
oxide

Data is representative and compiled from related literature.

Protocol 2: Iridium(lll)-Catalyzed C-H/N-H
Functionalization of Sulfoximines

This protocol, based on the work of Pawar and coworkers, enables the synthesis of 1,2-
benzothiazines at room temperature.[3]

Experimental Workflow:

Combine Sulfoximine, Add Diazo Compound . . P
@—»[ [CPHIrCI2]2, NaOPiv )—»[ in TFE )—»[Sur at Room TemperatureHConcemrate and Punfy)—» 1,2-Benzothiazine Product
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Figure 2: Workflow for Ir(lll)-catalyzed synthesis.

Materials:

[Cp*IrClz]z2 (2.5 mol%)

Sodium pivalate (NaOPiv) (20 mol%)

Sulfoximine (1.0 equiv)

a-Diazocarbonyl compound (1.2 equiv)

2,2,2-Trifluoroethanol (TFE)
Procedure:

e In a screw-cap vial, combine the sulfoximine (1.0 equiv), [Cp*IrClz]z (2.5 mol%), and sodium
pivalate (20 mol%).

e Add 2,2,2-trifluoroethanol (TFE) to make a 0.1 M solution based on the sulfoximine.
 To this mixture, add a solution of the a-diazocarbonyl compound (1.2 equiv) in TFE.
« Stir the reaction mixture at room temperature for 12 hours.

e Upon completion, remove the solvent under reduced pressure.

» Purify the crude product by column chromatography on silica gel to yield the pure 1,2-
benzothiazine.

Quantitative Data Summary:
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o o-Diazo
Sulfoximine .
Entry (RY) Compound Product Yield (%)
(R?)
3-acetyl-3-
Ethyl 2- ethoxycarbonyl-
1 H diazoacetoacetat 1,2- 94
e benzothiazine 1-
oxide
6-methoxy-3-
acetyl-3-
Ethyl 2-
. ethoxycarbonyl-
2 4-OMe diazoacetoacetat 1o 91
e 1
benzothiazine 1-
oxide
6-bromo-3-
acetyl-3-
Ethyl 2-
] ethoxycarbonyl-
3 4-Br diazoacetoacetat 12 85
e ’ - .
benzothiazine 1-
oxide
) Spirocyclic 1,2-
Diazo Meldrum's
4 H benzothiazine 90

acid

derivative

Data is representative and compiled from related literature.[3]

Protocol 3: Ruthenium(ll)-Catalyzed Enantioselective C-

H Annulation

This protocol is based on the work of Shi and coworkers for the synthesis of sulfur-chiral 1,2-

benzothiazines.[2][6]

Catalytic Cycle:
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Figure 3: Proposed catalytic cycle for Ru(ll)-catalyzed enantioselective C-H annulation.
Materials:

e [(p-cymene)RuClz]z (2.5 mol%)
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Chiral binaphthyl monocarboxylic acid ligand (10 mol%)

AgSbFe (10 mol%)

Sulfoximine (1.0 equiv)

Sulfoxonium ylide (1.2 equiv)

1,2-Dichloroethane (DCE)

Procedure:

To a dried Schlenk tube, add [(p-cymene)RuClz]z (2.5 mol%), the chiral carboxylic acid ligand
(10 mol%), and AgSbFe (10 mol%).

o Evacuate and backfill the tube with argon.

o Add DCE, and stir the mixture at room temperature for 30 minutes.

e Add the sulfoximine (1.0 equiv) and the sulfoxonium ylide (1.2 equiv).

 Stir the reaction mixture at the specified temperature (e.g., 80 °C) for 24 hours.
 After cooling, filter the mixture through a pad of Celite and concentrate the filtrate.

 Purify the residue by flash column chromatography to obtain the enantioenriched cyclic
sulfoximine.

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Quantitative Data Summary:
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Sulfoximine Sulfoxoniu .
Entry . Product Yield (%) ee (%)
(RY) m Ylide (R?)

3-phenyl-1,2-
1 H Ph benzothiazine 99 98
1-oxide

6-methyl-3-
phenyl-1,2-

2 4-Me Ph o 97 97
benzothiazine

1-oxide

6_
trifluoromethy
[-3-phenyl-
3 4-CF3 Ph pheny 85 96
1,2-
benzothiazine

1-oxide

3-methyl-1,2-
4 H Me benzothiazine 92 97
1-oxide

Data is representative and compiled from the work of Shi and coworkers.[2][6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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